N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide (CAS 183158-40-9) is a synthetic small molecule belonging to the N-(1-benzylpiperidin-4-yl)benzamide class. It is structurally characterized by a benzylpiperidine core linked via an amide bond to a 3-bromophenyl ring.

Molecular Formula C19H21BrN2O
Molecular Weight 373.294
CAS No. 183158-40-9
Cat. No. B2966075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-3-bromobenzamide
CAS183158-40-9
Molecular FormulaC19H21BrN2O
Molecular Weight373.294
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23)
InChIKeyRHEHCYIXUWNOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide (CAS 183158-40-9) Procurement Guide: Chemical Class and Target Engagement Profile


N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide (CAS 183158-40-9) is a synthetic small molecule belonging to the N-(1-benzylpiperidin-4-yl)benzamide class. It is structurally characterized by a benzylpiperidine core linked via an amide bond to a 3-bromophenyl ring. This compound is recognized as a potent sigma-1 (σ1) receptor ligand [1]. The meta-bromine substitution pattern is a critical determinant of its pharmacological profile, contributing to enhanced binding affinity at the σ1 receptor compared to unsubstituted or para-substituted analogs [1]. Its primary applications lie in neuroscience research as a pharmacological tool for studying σ1 receptor function, and as a key intermediate or reference scaffold in the development of σ1-targeted PET radiotracers [1][2].

Procurement Rationale for N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide: Avoiding Activity Cliffs in the Benzylpiperidine Series


In the N-(1-benzylpiperidin-4-yl)aryl series, in-class substitution leads to dramatic 'activity cliffs' where minor structural changes cause order-of-magnitude shifts in target affinity and selectivity. The position and nature of the halogen substituent on the aromatic ring is not a trivial modification but a primary driver of the σ1/σ2 binding ratio, with meta-substituted halogens exhibiting a distinct selectivity profile compared to ortho or para isomers [1]. This compound is not interchangeable with its 4-bromo or 2-bromo regioisomers, nor with the unsubstituted phenylacetamide parent, each of which presents a markedly different pharmacological fingerprint that would compromise experimental reproducibility if used as a 'generic' substitute [1][2]. The quantitative evidence below establishes the specific performance boundaries that justify a selective procurement decision.

Evidence Guide for N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide (CAS 183158-40-9): Quantitative Differentiation Data


Sigma-1 Receptor Binding Affinity: 3-Bromo vs. Unsubstituted Analog

The 3-bromo substitution on the N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold achieves the highest σ1 receptor affinity within a 43-compound series. Compound 9 (3-bromo analog) displays a σ1 Ki of 0.87 ± 0.02 nM, representing a 4.5-fold improvement over the unsubstituted parent compound 1 (σ1 Ki = 3.90 ± 0.82 nM) [1]. This finding is consistent with the broader SAR trend indicating that meta-substituted halogen analogs generally outperform their ortho and para counterparts in σ1 binding [1]. The absolute affinity of 0.87 nM positions the 3-bromo compound as the most potent σ1 ligand in this well-characterized series [1].

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship Benzylpiperidine

Sigma-1 vs. Sigma-2 Selectivity Profile: 3-Bromo vs. 2-Fluoro Analog

While the 3-bromo compound (9) demonstrates high σ1 potency, its selectivity profile differs markedly from the 2-fluoro analog (compound 11), which achieves the highest σ1/σ2 selectivity in the series. Compound 9 exhibits a σ2 Ki of 15.2 ± 2.0 nM and a σ2/σ1 selectivity ratio of 18, compared to compound 11 which has a σ2 Ki of 667 ± 98 nM and a selectivity ratio of 187 [1]. This indicates that the 3-bromo analog retains moderate σ2 affinity, making it a mixed σ1/σ2 ligand, whereas the 2-fluoro analog is a highly σ1-selective probe [1]. The choice between these depends on whether the study design requires pure σ1 signal isolation or permits some σ2 co-engagement.

Sigma-2 Receptor Selectivity Subtype Selectivity Off-Target

Dopamine D2/D3 Counter-Screening: Absence of Off-Target Activity

A critical differentiator for sigma receptor tool compounds is the absence of affinity at dopamine D2 and D3 receptors, which are common off-targets for many structurally related benzylpiperidine ligands including haloperidol. The 3-bromo analog (compound 9) was explicitly counter-screened and showed no measurable affinity at either D2 or D3 receptors (IC50 > 10,000 nM for both) [1]. This clean profile is shared by only five compounds in the series (1, 5, 9, 11, and 20), distinguishing the 3-bromo compound from many other halogenated analogs that were not subjected to or failed this counter-screen [1]. In contrast, haloperidol—a prototypical sigma ligand—has a D2 Ki in the low nanomolar range, severely confounding its use as a selective sigma tool [2].

Dopamine D2 Receptor Dopamine D3 Receptor Selectivity Counter-screen

Regioisomeric Comparison: 3-Bromo vs. 4-Bromo Substitution Pattern

The QSAR analysis conducted by Huang et al. established that for halogen substituents (Cl, Br, F), the rank order of σ1 selectivity is consistently 3 > 2 ≈ 4 [1]. While direct paired Ki data for the 3-bromo versus 4-bromo benzamide analogs are not available in the same assay, the paper's composite QSAR equations predict that meta-substitution with electron-withdrawing, hydrophobic groups such as bromine significantly increases σ1 activity compared to para-substituted counterparts [1]. Electronic (σm vs. σp) and steric (MR position-dependent) parameters were identified as independent contributors, with the 3-position uniquely accommodating steric bulk through interaction with a polar receptor region [1]. This regioisomeric preference provides a structural basis for selecting the 3-bromo over the more commonly available 4-bromo isomer when σ1 potency is the primary endpoint.

Regioisomer QSAR Bromine Position Meta vs. Para

Application Scenarios for N-(1-Benzylpiperidin-4-yl)-3-bromobenzamide: Evidence-Based Utility Mapping


Sigma-1 Receptor Radioligand Development: Cold Reference Standard

The sub-nanomolar σ1 affinity (Ki ≈ 0.87 nM for the phenylacetamide analog) and the structural similarity to 4-IBP, an established σ1 PET tracer precursor, position this 3-bromobenzamide scaffold as a suitable cold reference standard in radiotracer development programs. Its carbon-bromine bond provides a synthetic handle for potential F-18 or I-125 labeling via halogen exchange or metal-catalyzed coupling, while the demonstrated >5,000-fold selectivity window against dopamine D2/D3 receptors ensures that PET signal quantification in striatal regions is not confounded by dopaminergic binding [1].

In Vitro Pharmacological Tool for Sigma-1/Sigma-2 Mixed Antagonism Studies

The balanced σ1/σ2 profile (σ2/σ1 selectivity ratio of 18) makes this compound uniquely suited for experimental paradigms requiring simultaneous engagement of both sigma receptor subtypes, such as cancer cell migration and proliferation assays. Unlike the highly σ1-selective 2-fluoro analog (ratio 187), the 3-bromo compound's residual σ2 affinity enables it to probe functional crosstalk between the two subtypes without resorting to a cocktail of selective ligands that introduce pharmacokinetic confounds [1].

Structure-Activity Relationship Probe: Halogen Positional Scanning in CNS Drug Discovery

The QSAR-derived evidence that meta-bromine uniquely enhances σ1 affinity through a combination of electronic (σm = 0.39) and hydrophobic (π = 0.86) contributions, while para-substitution incurs a steric penalty, establishes this compound as a critical probe for medicinal chemistry programs exploring CNS-active benzylpiperidine scaffolds [1]. It serves as a benchmark for validating computational docking models that predict the orientation of the aromatic ring within the σ1 binding pocket, where the 3-bromo moiety is hypothesized to occupy a sterically tolerant polar sub-pocket [1].

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